molecular formula C13H22N2O6 B558581 Boc-Dab(Aloc)-OH CAS No. 171820-73-8

Boc-Dab(Aloc)-OH

Cat. No. B558581
M. Wt: 302.32 g/mol
InChI Key: UAHHMBPTDNIRIB-VIFPVBQESA-N
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Description

Boc-Dab(Aloc)-OH is a chemical compound with the molecular formula C13H22N2O6 . It is used as a starting material for the synthesis of various compounds with potential pharmacological activities .


Synthesis Analysis

Boc-Dab(Aloc)-OH is synthesized through a process involving the selective cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride . This process is applied to the selective protection-deprotection of amino acid derivatives and in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-Dab(Aloc)-OH consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact mass of the molecule is 302.14778643 g/mol .


Chemical Reactions Analysis

Boc-Dab(Aloc)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylamine .


Physical And Chemical Properties Analysis

Boc-Dab(Aloc)-OH has a molecular weight of 302.32 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 10 .

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Boc-Dab(Aloc)-OH is instrumental in the synthesis of orthogonally protected amino acids, such as α-2,3-diaminopropionic acid and 2,4-diaminobutanoic acid, starting from Fmoc-Asp/Glu. This process involves the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis, showcasing its role in preparing complex amino acid derivatives for peptide synthesis (Rao, Tantry, & Babu, 2006).

Facilitating Peptide Synthesis

In peptide synthesis, Boc-Dab(Aloc)-OH has been utilized to achieve high yields in the synthesis of Nα-protected-L-α,γ-diaminobutyric acids. The Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent in water is a notable example, highlighting its efficiency in generating key peptide components with enhanced solubility and bioavailability for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).

Application in Cancer Research

One interesting application of Boc-Dab(Aloc)-OH derivatives is in the development of new esters of betulin for the treatment of epidermoid squamous carcinoma. These derivatives demonstrate specific anticancer roles and enhanced solubility, facilitating transport through the cell membrane and showing significant cytotoxicity in cancer cell lines. This highlights the potential of Boc-Dab(Aloc)-OH in the synthesis of novel therapeutic agents (Drąg-Zalesińska et al., 2015).

Development of New Materials

Beyond biomedical applications, derivatives of Boc-Dab(Aloc)-OH have been explored in materials science. For example, the synthesis of synthetic aluminoborate frameworks incorporating multicomponent cadmium-amine complexes showcases the compound's role in tailoring materials with specific physical properties, such as photoluminescence and structural configurations for potential use in catalysis, adsorption, and as sensors (Cheng et al., 2022).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMBPTDNIRIB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427330
Record name Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Dab(Aloc)-OH

CAS RN

171820-73-8
Record name Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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